molecular formula C7H3ClF3NO B127898 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 150698-72-9

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B127898
CAS No.: 150698-72-9
M. Wt: 209.55 g/mol
InChI Key: SYPJJBWXFXEFFO-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the continuous production of this compound can be achieved using a flow reactor system. This method allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to mix reactants and control temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(6-Chloropyridin-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

    1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanol: The alcohol derivative, which has different physical and chemical properties.

    6-Chloropyridin-3-ylboronic acid: Contains a boronic acid group instead of the trifluoromethyl ketone, used in different types of chemical reactions.

The unique combination of the trifluoromethyl ketone group and the chloropyridine ring in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPJJBWXFXEFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601572
Record name 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150698-72-9
Record name 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-chloronicotinate (150.0 g, 874.2 mmol) and CsF (1.73 g, 11.36 mmol) in DME (480 mL) was added trimethyl(trifluoromethyl)silane (138.9 mL, 939.8 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 3 hours. 4 N HCl (655.7 mL, 2623 mmol) in water was added, and the mixture was stirred at ambient temperature for 18 hours. Ethyl acetate (500 mL) was added. The organic layer was separated, washed with saturated sodium bicarbonate and brine, dried (sodium sulfate), filtered and concentrated under reduced pressure to give brown oil. The oil was dissolved in benzene (200 mL) and then dehydrated by water/benzene in a Dean-Stark apparatus. After 18 hours, mixture was distilled under reduced pressure to give 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone (171 g, 93.3%) as white solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
138.9 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
1.73 g
Type
catalyst
Reaction Step One
Name
Quantity
655.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

21.13 g (0.1 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 1.8 g (0.005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 200 ml of ethyl acetate at room temperature. 61 ml (0.12 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 2 hours during which the reaction temperature rises to 40° C. The phases are separated, the aqueous phase is extracted several times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product at 0.3 mbar, 15.6 g (74.4% of theory) of 2-chloro-5-trifluoroacetylpyridine with a boiling point of 50°-51° C. are obtained, which, according to GC, is 99.8% pure. nD20 : 1.4887.
Quantity
21.13 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.11 g (0.01 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 30 ml of methylene chloride at room temperature. 7.3 ml (0.012 mol) of an approximately 10% strength sodium hypochlorite solution are metered in within 5 minutes with vigorous stirring and the mixture is stirred for a further 2 hours during which the reaction temperature rises to 30° C. The reaction mixture is added to 50 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 100°-120° C. bath temperature), 1.13 g (54% of theory) of 2-chloro-5-trifluoroacetylpyridine are obtained, which, according to GC, is 99.8% pure. nD20 : 1.4887.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2.11 g (0.01 mol) of 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 20 ml of methylene chloride at room temperature. After addition of 4 ml of water and 1.72 g (0.012 mol) of calcium hypochlorite the mixture is stirred for 2.25 hours with vigorous mixing, during which the reaction temperature rises to 28° C. The reaction mixture is added to 50 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.4 mbar, 100°-110° C. bath temperature), 1.69 g (81% of theory) of 2-chloro-5-trifluoroacetylpyridine are obtained.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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